(Z)-11-Hexadecen-1-ol

Catalog No.
S782652
CAS No.
56683-54-6
M.F
C16H32O
M. Wt
240.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-11-Hexadecen-1-ol

CAS Number

56683-54-6

Product Name

(Z)-11-Hexadecen-1-ol

IUPAC Name

hexadec-11-en-1-ol

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3

InChI Key

RHVMNRHQWXIJIS-UHFFFAOYSA-N

SMILES

CCCCC=CCCCCCCCCCCO

Synonyms

(Z)-hexadec-11-en-1-ol;11Z-16OH;

Canonical SMILES

CCCCC=CCCCCCCCCCCO

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCO

The exact mass of the compound (Z)-11-Hexadecen-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

(Z)-11-Hexadecen-1-ol (CAS: 56683-54-6) is a C16 monounsaturated fatty alcohol that serves as a critical Type I lepidopteran sex pheromone component and a high-value synthetic precursor. In agricultural biocontrol, it is a mandatory synergistic ingredient in mating disruption and monitoring lures for major global pests, most notably the diamondback moth (Plutella xylostella). Beyond its direct biological application, it is the primary starting material for the industrial synthesis of corresponding acetates (e.g., (Z)-11-hexadecenyl acetate) and aldehydes. Its procurement value is defined by its strict stereoisomeric purity, as the precise (Z)-configuration is required to maintain biological activity and ensure high-yield downstream processing without costly isomer separation [1].

Research Fit

1 Stereochemical purity: Z-isomer identity determines behavioral function as synergist or antagonist
2 Functional group specificity: alcohol group yields distinct activity vs. aldehyde or acetate analogs
3 Blend-ratio dependence: concentration shifts may invert behavioral outcome in monitoring or disruption

Substituting (Z)-11-Hexadecen-1-ol with generic C16 fatty alcohols, crude (Z/E) mixtures, or its (E)-isomer counterpart ((E)-11-hexadecen-1-ol) fundamentally destroys product efficacy. Insect olfactory receptors are highly stereospecific; in many target species, the presence of the (E)-isomer acts as a potent behavioral antagonist that completely inhibits male moth attraction. Furthermore, substituting the alcohol directly with its downstream acetate or aldehyde fails in specific lure formulations that require the alcohol as a minor synergist to achieve optimal trap catches. Consequently, buyers must procure >99% pure (Z)-isomer to prevent antagonistic field failures and to ensure that downstream synthetic derivatives do not require impossible post-reaction E/Z chromatographic separations [1].

Substitution Risk

Aldehyde or acetate analogs may not reproduce the alcohol's dual behavioral profile; species-specific response may shift.

(E)-isomer contamination may inhibit male attraction even at trace levels, altering blend performance.

Off-target blend concentrations may reverse effect from attraction synergist to deterrent; formulation validation is required.

Stereospecific Behavioral Response: Z-Isomer vs. E-Isomer Contamination

Pheromone lure efficacy is highly dependent on stereoisomeric purity. In field bioassays targeting species such as Trichophysetis cretacea, blends containing pure (Z)-11-Hexadecen-1-ol and its derivatives successfully attracted male moths, whereas the introduction of (E)-11-Hexadecen-1-ol completely abolished attraction, resulting in zero trap catches [1]. This demonstrates that procurement of high-purity Z-isomer is critical, as even minor E-isomer contamination can act as a potent behavioral antagonist.

Evidence DimensionMale moth trap catch rate
Target Compound DataHigh catch rate with pure (Z)-isomer blends
Comparator Or BaselineBlends containing the (E)-isomer antagonist (E11-16:OH)
Quantified DifferenceReduction to 0 catches (complete inhibition) when E-isomer is present
ConditionsField trapping bioassays

Buyers formulating commercial pheromone lures must source >99% pure (Z)-isomer to prevent E-isomer antagonism from rendering the product ineffective.

Trap catch effect vs. alcohol-free blend
Head-to-head
0.25% addition: reported increase in male capture; 5.95%: reported decrease below baseline (p<0.05)
Narrow concentration window indicates formulation precision is critical for trapping outcome
PVC dispenser field trapping of Heliothis virescens; effect invertible with loading

Synergistic Efficacy in Diamondback Moth Lures

For the diamondback moth (Plutella xylostella), (Z)-11-Hexadecen-1-ol acts as a critical minor synergistic component. Field tests demonstrate that while binary blends of (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate capture some moths, the addition of (Z)-11-Hexadecen-1-ol at a specific ratio (e.g., 3:7:1) significantly multiplies the trap catch rate, matching the attractiveness of virgin females [1]. Omitting this specific alcohol results in sub-optimal lure performance.

Evidence DimensionTrap catch efficacy (males/trap)
Target Compound DataOptimal attraction at 3:7:1 ratio (Aldehyde:Acetate:Alcohol)
Comparator Or BaselineBinary blend lacking (Z)-11-Hexadecen-1-ol
Quantified DifferenceSignificant multiplication of trap catches, achieving parity with live virgin females
ConditionsField monitoring traps for P. xylostella

Procuring this exact alcohol is necessary to formulate highly competitive, field-ready lures that outperform generic binary mixtures.

Upwind flight suppression vs. binary blend
Head-to-head
0.1% addition: behavioral deviation; 0.3%: reduced source location; 20 µg/trap: 96% catch reduction
Sub-percent antagonist potency supports use in species-specific disruption studies
Wind tunnel (Quero & Baker 1999) and field trap data; Helicoverpa zea

High-Purity Precursor for (Z)-11-Hexadecenyl Acetate Synthesis

(Z)-11-Hexadecen-1-ol is the direct synthetic precursor to (Z)-11-hexadecenyl acetate and (Z)-11-hexadecenal via acetylation or oxidation, respectively [1]. Using a highly pure (Z)-alcohol precursor is mandatory because the (Z) and (E) isomers of the resulting acetates and aldehydes have nearly identical boiling points and GC retention times, making downstream purification economically unviable. Starting with >99% pure (Z)-11-Hexadecen-1-ol ensures the final active ingredients meet strict regulatory purity standards without additional separation steps.

Evidence DimensionDownstream purification cost and isomeric yield
Target Compound Data>99% pure (Z)-11-Hexadecen-1-ol precursor
Comparator Or BaselineMixed (Z/E)-11-Hexadecen-1-ol technical grade
Quantified DifferenceEliminates the need for complex, low-yield chromatographic separation of E/Z acetate isomers
ConditionsIndustrial scale acetylation and oxidation workflows

Purchasing high-purity (Z)-alcohol shifts the burden of isomer separation upstream, drastically reducing the cost and complexity of manufacturing downstream pheromone derivatives.

Optimal release ratio window
Trial context
0.9–3.5% (sticky traps); 0.9–1.6% (bucket traps) of total blend for reported catch increase
Release-rate calibration essential for Heliothis subflexa monitoring lure performance
Rubber septa dispensers; emission rates validated by GC
Inhibitor potency vs. (Z)-9-tetradecenal
Head-to-head
96% catch reduction at 20 µg/trap; ~20-fold lower per-µg potency compared to (Z)-9-tetradecenal (1 µg/trap)
Distinct potency profile supports selection for moderate, species-selective inhibition needs
Field trapping of Helicoverpa zea; tetradecenal inactive at 40 µg/trap

Formulation of Diamondback Moth Monitoring Lures

Due to its proven synergistic effect in multicomponent blends, this compound is essential for manufacturing highly attractive monitoring lures and mating disruption dispensers for Plutella xylostella [1]. It must be blended with its corresponding acetate and aldehyde to achieve commercial-grade field efficacy.

Precursor for High-Purity Pheromone API Synthesis

In industrial chemical synthesis, (Z)-11-Hexadecen-1-ol is the preferred starting material for producing (Z)-11-hexadecenyl acetate and (Z)-11-hexadecenal [2]. Procuring the pure Z-isomer avoids the economically prohibitive downstream separation of E/Z isomers, ensuring high-yield production of active pharmaceutical/agrochemical ingredients.

Reference Standard for Biosynthetic Pathway Engineering

With the rise of yeast cell factories engineered to produce lepidopteran pheromones, pure synthetic (Z)-11-Hexadecen-1-ol serves as a critical analytical reference standard . It is used to quantify the biological titer and isomeric purity of microbially produced pheromones via GC-MS.

Application Fit Matrix

Application
Selection Property
Validation Focus
H. virescens monitoring lure formulation
Alcohol loading precision and dispenser emission profile
Narrow synergy-to-suppression concentration window
H. zea mating disruption dispenser development
Antagonist potency at low loading (sub-µg to µg range)
Upwind flight disruption and trap catch reduction endpoints
H. subflexa surveillance trap calibration
Release-rate ratio within reported optimal window
Batch-specific emission rate validation by GC
Multi-species heliothine monitoring program design
Differential behavioral response across target species
Synergist/antagonist selectivity profile in blend context

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

240.245315640 g/mol

Monoisotopic Mass

240.245315640 g/mol

Heavy Atom Count

17

UNII

RYZ05BI8ZT

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56683-54-6

Use Classification

Agrochemicals -> Attractants
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

11-Hexadecen-1-ol, (11Z)-: ACTIVE

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